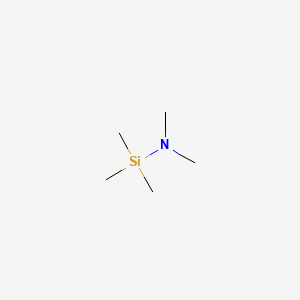

N,N-Dimethyltrimethylsilylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NSi/c1-6(2)7(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHVZNKZQFSBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062168 | |

| Record name | Pentamethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethylaminotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20849 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2083-91-2, 18135-05-2 | |

| Record name | (Dimethylamino)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2083-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002083912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-1-(trimethylsilyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018135052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N,1,1,1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentamethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHYLSILYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5D6N5EJ26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyltrimethylsilylamine chemical properties and structure

An In-Depth Technical Guide to N,N-Dimethyltrimethylsilylamine: Properties, Structure, and Advanced Applications

Authored by: A Senior Application Scientist

Introduction: Situating this compound in Modern Synthesis

This compound, commonly referred to as TMSDMA, is a versatile organosilicon compound that holds a significant position in the toolbox of synthetic chemists.[1][2] With the chemical formula (CH₃)₃SiN(CH₃)₂, it is structurally one of the simplest silyl-nitrogen compounds, yet its reactivity profile is nuanced and highly effective.[3][4] At ambient conditions, it is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1][5] This guide provides an in-depth exploration of TMSDMA, moving beyond a simple catalog of properties to a functional understanding of its structure, reactivity, and practical application for researchers, scientists, and professionals in drug development. We will delve into the causality behind its behavior, offering field-proven insights into its application as a potent silylating agent, a non-nucleophilic base, and a precursor to other critical synthetic reagents.[6]

Part 1: Molecular Structure and Physicochemical Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use. The unique arrangement of atoms in TMSDMA dictates its reactivity, stability, and handling requirements.

Molecular Architecture and Bonding

TMSDMA's structure features a central nitrogen atom covalently bonded to two methyl groups and a single trimethylsilyl (TMS) group.[1] The key to its reactivity lies in the Si-N bond. The significant difference in electronegativity between silicon (1.90) and nitrogen (3.04) results in a highly polarized bond, rendering the silicon atom electrophilic and the nitrogen atom nucleophilic and basic.[6] The steric bulk afforded by the trimethylsilyl group and the two N-methyl groups influences the accessibility of the nitrogen's lone pair, modulating its reactivity profile.[6]

Physicochemical Properties

The physical properties of TMSDMA are summarized in the table below, providing essential data for its handling, purification, and use in reaction setups.

| Property | Value | Source(s) |

| CAS Number | 2083-91-2 | [3] |

| Molecular Formula | C₅H₁₅NSi | [4][7] |

| Molecular Weight | 117.26 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4][5] |

| Boiling Point | 84 °C (lit.) | [5][8] |

| Density | 0.732 g/mL at 25 °C (lit.) | [5][8] |

| Refractive Index (n²⁰/D) | 1.397 (lit.) | [5][7] |

| Flash Point | -12 °C (-10.4 °F) - closed cup | [3][9] |

Spectroscopic Signature

The identity and purity of TMSDMA can be unequivocally confirmed through a combination of spectroscopic techniques. The expected and observed spectral data are crucial for quality control and reaction monitoring.

| Spectroscopy | Feature | Chemical Shift / Wavenumber | Assignment & Rationale |

| ¹H NMR | Singlet | ~0.1 ppm | 9H, protons of the three equivalent Si-CH₃ groups. Shielded by the electropositive silicon.[6] |

| Singlet | ~2.3 - 2.4 ppm | 6H, protons of the two equivalent N-CH₃ groups. Deshielded by the electronegative nitrogen.[6] | |

| ¹³C NMR | Resonance | ~2.0 ppm | Carbons of the trimethylsilyl (Si-CH₃) group.[6] |

| Resonance | ~40.0 ppm | Carbons of the dimethylamino (N-CH₃) group.[6] | |

| IR Spectroscopy | Absorption | ~2800-3000 cm⁻¹ | C-H stretching vibrations of the methyl groups.[6] |

| Absorption | ~1220-1020 cm⁻¹ | C-N stretching vibrations, characteristic of aliphatic amines.[10] | |

| Absorption | ~900-1000 cm⁻¹ | Characteristic Si-N bond stretching vibration.[6] | |

| Absorption | ~840 & 750 cm⁻¹ | Si-C bond vibrations.[6] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 117 | Corresponds to the molecular weight of the compound, [C₅H₁₅NSi]⁺.[11] |

| Base Peak | m/z = 102 | [M-15]⁺, loss of a methyl radical (•CH₃), forming a stable silicon-containing cation.[11] |

Part 2: Reactivity and Mechanistic Insights

TMSDMA's utility stems from its dual chemical nature: it is both a powerful silylating agent and a competent base. Understanding the mechanisms governing these functions allows for its rational application in complex synthetic sequences.

Silylation: Mechanism of Action

Silylation is the process of replacing an acidic proton on a heteroatom (like in an alcohol, R-O-H) with a silyl group, in this case, the trimethylsilyl (TMS) group. This is a crucial strategy for protecting functional groups during multi-step syntheses.[6] TMSDMA is recognized as a more potent silylating agent than other common reagents like hexamethyldisilazane (HMDS) for certain substrates, such as amino acids.[12]

The reaction with an alcohol proceeds via a nucleophilic attack on the electrophilic silicon atom. The nitrogen's lone pair enhances the leaving group ability of the dimethylamino moiety. The overall transformation is: R-OH + (CH₃)₃SiN(CH₃)₂ → R-O-Si(CH₃)₃ + HN(CH₃)₂

The causality behind this reaction is the formation of a highly stable Si-O bond, which is the thermodynamic driving force. The volatile dimethylamine byproduct is easily removed from the reaction mixture.

Basicity and Nucleophilicity

Beyond silylation, TMSDMA functions as a nucleophilic base. The conjugate acid of TMSDMA has a predicted pKa of approximately 10.77, indicating moderate basicity suitable for processes where a strong, non-nucleophilic base is required.[6] This allows it to participate in deprotonation and condensation reactions without competing as a nucleophile at carbon centers, a common issue with other amine bases. This dual functionality is leveraged in its use as a precursor for other reagents where it acts as a nucleophilic source of the "N(CH₃)₂" group.[6]

Part 3: Key Applications and Experimental Protocols

The true value of a reagent is demonstrated through its practical application. TMSDMA is integral to several critical synthetic transformations.

Protocol: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details a self-validating system for the protection of a primary alcohol. The choice of a slight excess of TMSDMA ensures complete conversion, and the reaction conditions are mild enough to be compatible with a wide range of other functional groups.

Objective: To protect the hydroxyl group of benzyl alcohol as its trimethylsilyl ether.

Materials:

-

Benzyl Alcohol (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Anhydrous Pyridine or Dichloromethane (as solvent)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, add benzyl alcohol to a dry round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., pyridine) to dissolve the alcohol (concentration typically 0.5-1.0 M).

-

Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature. The causality for using a slight excess is to drive the reaction to completion according to Le Châtelier's principle.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid for primary alcohols and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. For more hindered alcohols, gentle heating (e.g., 40-60 °C) may be required.[13]

-

Work-up: Once the reaction is complete, the mixture can often be concentrated directly under reduced pressure to remove the solvent and the volatile dimethylamine byproduct.

-

Purification: The resulting crude trimethylsilyl ether is often of high purity. If necessary, it can be purified further by flash column chromatography on silica gel or by distillation.

Synthesis of Fluorinating Agents: (Dimethylamino)sulfur Trifluoride (DAST) Analogs

TMSDMA is a key precursor in the synthesis of valuable deoxofluorinating agents like (Dimethylamino)sulfur trifluoride (Me-DAST).[4][9] The synthesis involves the reaction of TMSDMA with sulfur tetrafluoride (SF₄).[4] The Si-N bond is readily cleaved by the electrophilic sulfur, transferring the dimethylamino group to form the fluorinating agent and the volatile byproduct, fluorotrimethylsilane.

Preparation of Nucleoside Phosphoramidites

In the field of drug development and molecular biology, TMSDMA is used in the synthesis of nucleoside phosphoramidites, the essential building blocks for automated oligonucleotide synthesis.[5][7] It serves as a reactant with an appropriate phosphorus source (e.g., methyldichlorophosphite) to generate a phosphitylating agent in situ.[7] This agent then reacts with a protected deoxynucleoside to form the desired phosphoramidite product, ready for use in DNA/RNA synthesizers.[7][14]

Protocol Insight: In a typical procedure, TMSDMA is added dropwise to a solution of a phosphorus(III) chloride compound in an anhydrous solvent like dichloromethane at 0 °C.[7] After stirring, the resulting intermediate is then reacted with a 5'-protected nucleoside in the presence of a non-nucleophilic base like N,N-diisopropylethylamine to yield the final phosphoramidite.[7]

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. TMSDMA is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor (GHS02) and is corrosive, causing severe skin burns and eye damage (GHS05).[3][9] Crucially, it reacts violently with water, releasing flammable gases.[3][9]

-

Handling: Always handle TMSDMA in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[15] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[9][15]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from water, acids, alcohols, and oxidizing agents.[14][15]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[14]

Conclusion

This compound is a cornerstone reagent in organosilicon chemistry. Its value lies not just in its primary function as a silylating agent but in the nuanced control its specific chemical properties offer. Its heightened reactivity compared to other silyl donors, its utility as a non-interfering base, and its role as a synthon for other powerful reagents make it indispensable. For the research scientist, a deep, mechanistic understanding of TMSDMA—from the polarization of its Si-N bond to its handling requirements—is the key to unlocking its full potential in the synthesis of novel molecules and the development of next-generation therapeutics.

References

- US Patent 6,340,749 B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis. (2002, January 22). Google Patents.

-

Diethylaminosulfur trifluoride. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Nucleoside phosphoramidite. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

(N,N-DIMETHYLAMINO)TRIMETHYLSILANE - Gelest, Inc. (n.d.). Retrieved January 7, 2026, from [Link]

-

Silylamines - Gelest. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound, 98.2%, for silylation, Certified® 25g - GTI Laboratory Supplies. (n.d.). Retrieved January 7, 2026, from [Link]

-

Cas 2083-91-2,this compound | lookchem. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Retrieved January 7, 2026, from [Link]

-

Plausible mechanism for the silylation of alcohols with hexamethyldisilazane (HMDS) in CH3NO2 - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Dimethylamine, TMS derivative - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Infrared spectrum of N,N-dimethylmethanamine (trimethylamine) - Doc Brown's Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. This compound(2083-91-2) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]

- 8. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Dimethylamine, TMS derivative [webbook.nist.gov]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 15. N,N-Diethyl-1,1,1-trimethylsilylamine(996-50-9) 13C NMR [m.chemicalbook.com]

The Versatile Silylating Agent: A Technical Guide to the Synthesis and Reactivity of N,N-Dimethyltrimethylsilylamine

Introduction: The Indispensable Role of Silylamines in Modern Synthesis

In the landscape of contemporary organic chemistry, organosilicon compounds are fundamental tools for synthetic innovation.[1] Among these, N,N-Dimethyltrimethylsilylamine, also known as (Dimethylamino)trimethylsilane (TMSDMA), has emerged as a particularly versatile and powerful reagent. Its unique combination of a sterically accessible yet highly reactive silicon center and a basic dimethylamino group makes it an invaluable asset for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of TMSDMA, moving beyond simple protocols to elucidate the underlying principles that govern its utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 2083-91-2 | [2][3] |

| Molecular Formula | C5H15NSi | [3] |

| Molecular Weight | 117.27 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 84 °C (lit.) | [3] |

| Density | 0.732 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.397 (lit.) | [3] |

| Flash Point | -12 °C (-10.4 °F) - closed cup |

Safety Profile: this compound is a highly flammable liquid and vapor that is also corrosive, causing severe skin burns and eye damage.[2][6] It is moisture-sensitive and reacts with water.[2] Therefore, it must be handled in a well-ventilated fume hood, away from ignition sources, using appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.[6]

Synthesis of this compound: A Protocol Deep Dive

The most common and industrially relevant synthesis of TMSDMA involves the reaction of trimethylchlorosilane (TMCS) with dimethylamine.[7] This seemingly straightforward nucleophilic substitution is governed by principles of electrophilicity and nucleophilicity, with the nitrogen atom of dimethylamine attacking the electrophilic silicon atom of TMCS.

Optimized Laboratory-Scale Synthesis

This protocol provides a high-yield synthesis of this compound.[7]

Materials:

-

Trimethylchlorosilane (TMCS)

-

Dimethylamine (gas or condensed liquid)

-

1,2,4-Trimethylbenzene (TMB) (solvent)

-

Trimethylmethoxysilane (catalyst)

-

Reaction flask with a condenser, magnetic stirrer, and gas inlet

Procedure:

-

To a reaction flask, add 1,2,4-trimethylbenzene (TMB) and trimethylchlorosilane (TMCS) in a 2:1 molar ratio of TMB to TMCS.[7]

-

Add a catalytic amount of trimethylmethoxysilane (0.3 mL for a specific scale).[7]

-

Cool the mixture to 30 °C.[7]

-

Slowly introduce dimethylamine gas into the reaction mixture with vigorous stirring over 20 minutes.[7]

-

Allow the reaction to proceed for 60 minutes at 30 °C.[7]

-

The crude product is then purified by atmospheric distillation followed by rectification to yield this compound with a purity of up to 97.31%.[7]

Causality Behind Experimental Choices:

-

Solvent: 1,2,4-trimethylbenzene is chosen for its relatively high boiling point, which facilitates temperature control during the exothermic reaction and subsequent purification.

-

Catalyst: Trimethylmethoxysilane likely facilitates the reaction by acting as a halogen scavenger or by forming a more reactive intermediate with TMCS.

-

Temperature Control: Maintaining the reaction at 30 °C is crucial for optimizing the yield and minimizing side reactions.[7]

-

Slow Addition: The gradual introduction of dimethylamine controls the exothermicity of the reaction and prevents the formation of unwanted byproducts.

Caption: Workflow for the synthesis of this compound.

The Multifaceted Reactivity of this compound

The synthetic utility of TMSDMA stems from its dual character: it is a potent silylating agent and a non-nucleophilic base.[1]

Silylation: A Powerful Tool for Functional Group Protection and Activation

Silylation is the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[8] This transformation is a cornerstone of multi-step synthesis, as it allows for the temporary masking of reactive functional groups.[1] TMSDMA is a more powerful silylating agent than hexamethyldisilazane (HMDS).[4]

Mechanism of Silylation: The lone pair of electrons on the heteroatom (e.g., oxygen in an alcohol) performs a nucleophilic attack on the electrophilic silicon atom of TMSDMA. The dimethylamino group acts as a good leaving group, which is protonated by the active hydrogen from the substrate, driving the reaction forward.[1]

Caption: Generalized mechanism of alcohol silylation by TMSDMA.

a) Silylation of Alcohols: The protection of hydroxyl groups as trimethylsilyl ethers is one of the most common applications of TMSDMA.[1] The resulting silyl ether is stable under a wide range of reaction conditions.[1][4]

Experimental Protocol: Silylation of a Primary Alcohol

-

Dissolve the primary alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add 1.1 equivalents of this compound.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short period, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the volatile dimethylamine byproduct and solvent can be removed under reduced pressure.

b) Silylation of Carboxylic Acids: Carboxylic acids can be converted to their corresponding trimethylsilyl esters.[4][8] This derivatization increases their volatility, making them suitable for GC analysis.[8]

c) Silylation of Amines and Amides: TMSDMA can also silylate primary and secondary amines and amides, although the reaction may require harsher conditions, such as heating.[4][9]

This compound as a Non-Nucleophilic Base

Due to the steric hindrance provided by the trimethylsilyl group, the nitrogen atom of TMSDMA is a poor nucleophile but an effective base.[1][10] Its pKa is predicted to be around 10.77, indicating moderate basicity.[1] This property is advantageous in reactions where a base is required to deprotonate a substrate without competing nucleophilic attack.

Precursor to Other Valuable Reagents

The reactivity of the Si-N bond in TMSDMA allows it to be a precursor for the synthesis of other important reagents.

-

(Dimethylamino)sulfur trifluoride (DAST) Analogs: TMSDMA reacts with sulfur tetrafluoride to produce (dimethylamino)sulfur trifluoride (Me-DAST), a valuable deoxofluorinating agent.[1][11]

-

Phosphoramidites: It is used in the synthesis of nucleoside phosphoramidites, which are essential building blocks in oligonucleotide synthesis.[11]

-

Trifluoromethylation Reagents: TMSDMA can be used to prepare adducts, such as the trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which serves as an efficient reagent for nucleophilic trifluoromethylation.[11]

Applications in Drug Development and Advanced Synthesis

The unique reactivity profile of this compound makes it a valuable tool in the pharmaceutical industry and advanced organic synthesis.

-

Protecting Group Strategies: In the multi-step synthesis of complex drug molecules, the selective protection of hydroxyl and amino groups is crucial. TMSDMA provides a reliable method for introducing the robust yet easily cleavable TMS protecting group.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It is employed as a reagent in the preparation of iminium salts and amides, which are key intermediates in the synthesis of various pharmaceutical compounds.[5]

-

Polymer Chemistry: TMSDMA is used for the silylation of polymers, which modifies their surface properties and enhances their performance.[5]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its straightforward synthesis, coupled with its potent silylating ability and utility as a non-nucleophilic base and precursor to other reagents, ensures its continued importance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers chemists to harness its full potential for innovation.

References

-

Synthesis and Characterization of N, N-dimethyltrimethylsilylamine - Fine Chemical Industry. (URL: [Link])

-

N-Silylamines in catalysis: synthesis and reactivity. - Semantic Scholar. (URL: [Link])

-

N-Silylamines in catalysis: synthesis and reactivity - RSC Publishing. (URL: [Link])

-

Cas 2083-91-2,this compound | lookchem. (URL: [Link])

-

N-Silylamines in catalysis: synthesis and reactivity | Request PDF - ResearchGate. (URL: [Link])

-

N-Silylamines in catalysis: synthesis and reactivity - RSC Publishing. (URL: [Link])

-

Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (URL: [Link])

-

N, N-Dimethyltrimethylsilylamine (TMSDMA) - Wonik Materials North America. (URL: [Link])

-

This compound, 98.2%, for silylation, Certified® 25g - GTI Laboratory Supplies. (URL: [Link])

-

Reaction of iodo(trimethyl)silane with N,N -dimethyl carboxylic acid amides - ResearchGate. (URL: [Link])

-

N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02915D. (URL: [Link])

-

(N,N-DIMETHYLAMINO)TRIMETHYLSILANE | - Gelest, Inc. (URL: [Link])

-

techniques for silylation - ResearchGate. (URL: [Link])

-

Alcohol Reactions: Alcohol Protection using TMSCl - OrgoSolver. (URL: [Link])

-

Non-nucleophilic base - Wikipedia. (URL: [Link])

-

General Silylation Procedures - Technical Library - Gelest. (URL: [Link])

-

Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - NIH. (URL: [Link])

-

Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition (ALD) on Silicon Oxide Substrates - ACS Publications. (URL: [Link])

- US4609749A - Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides - Google P

-

Scheme 4 A proposed mechanism of N,N-dimethylamination of carboxylic acid. (URL: [Link])

-

Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production - Green Chemistry (RSC Publishing). (URL: [Link])

-

Non-nucleophilic base - Grokipedia. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 4. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]

- 5. Cas 2083-91-2,this compound | lookchem [lookchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Synthesis and Characterization of N, N-dimethyltrimethylsilylamine [finechemicals.com.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. General Silylation Procedures - Gelest [technical.gelest.com]

- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 11. N,N-二甲基三甲基硅胺 97% | Sigma-Aldrich [sigmaaldrich.com]

(Dimethylamino)trimethylsilane spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (Dimethylamino)trimethylsilane

Introduction: Characterizing a Key Silylating Agent

(Dimethylamino)trimethylsilane, also known as TMSDMA or N,N-Dimethyltrimethylsilylamine (CAS No. 2083-91-2), is a versatile organosilicon compound widely employed in organic synthesis.[1][2] Its primary utility lies in its function as a potent silylating agent, capable of introducing a trimethylsilyl (TMS) group onto protic functional groups such as alcohols, amines, and carboxylic acids. This derivatization enhances the volatility and thermal stability of molecules, making them more amenable to analysis by techniques like gas chromatography.[3]

Given its reactivity, particularly its sensitivity to moisture, rigorous characterization of (Dimethylamino)trimethylsilane is paramount for ensuring its purity and for monitoring reactions in which it is a reactant or product. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative explains not just the data but the causality behind the spectral features and the experimental protocols required for obtaining reliable, reproducible results for this air-sensitive material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy provides an unambiguous map of the molecule's hydrogen, carbon, and silicon framework. For (Dimethylamino)trimethylsilane, ¹H, ¹³C, and ²⁹Si NMR are all informative.

Causality in NMR Signal Interpretation

The molecule possesses two distinct types of methyl groups: those bonded to the silicon atom (trimethylsilyl group) and those bonded to the nitrogen atom (dimethylamino group). Due to the difference in electronegativity between silicon and nitrogen, the chemical environments of the protons and carbons in these groups are distinct, leading to separate resonance signals. Silicon is less electronegative than carbon, causing the protons and carbons of the trimethylsilyl group to be highly shielded and to resonate at a characteristically high field (low ppm value).[4] In contrast, the nitrogen atom is more electronegative, deshielding the adjacent protons and carbons of the dimethylamino group, shifting their signals downfield.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum is simple and diagnostic. It displays two sharp singlets, reflecting the absence of adjacent protons for spin-spin coupling.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -Si(CH ₃)₃ | ~0.1 | Singlet | 9H |

| -N(CH ₃)₂ | ~2.3 | Singlet | 6H |

| (Solvent: CDCl₃, Reference: TMS at 0.0 ppm)[5] |

The integration ratio of 9:6 (or 3:2) is a critical validation point, confirming the relative number of protons in the trimethylsilyl and dimethylamino groups, respectively. The high-field signal near 0 ppm is a hallmark of the TMS group.[6][7]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum complements the ¹H data, showing two distinct signals for the two types of methyl carbons.

| Assignment | Chemical Shift (δ) ppm |

| -Si(C H₃)₃ | ~1.0 |

| -N(C H₃)₂ | ~38.0 |

| (Solvent: CDCl₃)[8][9] |

The significant downfield shift of the dimethylamino carbons relative to the trimethylsilyl carbons is a direct consequence of the higher electronegativity of nitrogen compared to silicon.

Experimental Protocol: NMR Sample Preparation for Air-Sensitive Reagents

The hydrolytic instability of (Dimethylamino)trimethylsilane necessitates handling under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition into hexamethyldisiloxane and dimethylamine.

Methodology:

-

Apparatus Preparation: A J. Young NMR tube or a standard NMR tube with an appropriate adapter is attached to a Schlenk line. The tube is thoroughly dried by heating under vacuum.

-

Inert Atmosphere Introduction: The NMR tube is subjected to a minimum of three vacuum/inert gas (e.g., argon) backfill cycles to ensure the complete removal of air and moisture.[10][11]

-

Sample Transfer: Under a positive pressure of inert gas, approximately 5-20 mg of (Dimethylamino)trimethylsilane is transferred into the NMR tube using a gas-tight syringe.

-

Solvent Addition: Approximately 0.5-0.6 mL of a dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆) is added via syringe.[12][13]

-

Sealing and Homogenization: The tube is securely sealed with the J. Young valve or cap. The sample is then gently agitated to ensure a homogeneous solution before being transferred to the spectrometer.

Workflow for Air-Sensitive NMR Sample Preparation

Caption: Workflow for preparing an air-sensitive NMR sample.

Infrared (IR) Spectroscopy: Identifying Key Functional Bonds

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Interpretation of Key Vibrational Bands

The IR spectrum of (Dimethylamino)trimethylsilane is dominated by absorptions from C-H, Si-N, and Si-C bonds.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 2960-2800 | C-H Stretch | Strong | Characteristic of methyl groups. |

| 1465 | C-H Bend (Asymmetric) | Medium | |

| 1250 | Si-CH₃ Symmetric Bend | Strong | A very characteristic band for trimethylsilyl groups. |

| 940 | Si-N Stretch | Strong | The key diagnostic peak for the silylamine linkage.[14][15] |

| 840, 750 | Si-C Stretch / CH₃ Rock | Strong | Further confirmation of the trimethylsilyl moiety. |

The most diagnostic feature is the strong Si-N stretching vibration.[15] The absence of a broad absorption band in the 3300-3500 cm⁻¹ region is a crucial indicator of sample purity, as it confirms the absence of N-H bonds that would be present in hydrolysis byproducts.

Experimental Protocol: IR Analysis of a Moisture-Sensitive Liquid

Methodology:

-

Atmosphere Control: All operations should be performed in a low-moisture environment, such as a nitrogen-filled glovebox.

-

Cell Preparation: Use a demountable liquid cell with infrared-transparent windows (e.g., KBr or NaCl plates). Ensure the plates are impeccably dry by storing them in a desiccator or gently heating them.

-

Sample Application: In the inert atmosphere, place a single drop of (Dimethylamino)trimethylsilane onto one of the salt plates.

-

Cell Assembly: Place the second salt plate on top of the first, creating a thin liquid film. Secure the plates in the cell holder.

-

Spectral Acquisition: Immediately transfer the assembled cell to the spectrometer's sample compartment and acquire the spectrum. A background spectrum of the empty cell should be collected beforehand.

Workflow for Air-Sensitive Liquid IR Analysis

Caption: Workflow for acquiring an IR spectrum of a moisture-sensitive liquid.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides definitive information about the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under electron ionization (EI).

Analysis of the Mass Spectrum

The molecular formula of (Dimethylamino)trimethylsilane is C₅H₁₅NSi, corresponding to a molecular weight of 117.27 g/mol .[16][17]

Key Features of the EI-MS Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 117 corresponds to the intact molecular ion.

-

[M-15]⁺ Peak: A prominent peak is observed at m/z = 102, resulting from the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for trimethylsilyl compounds.[18]

-

Base Peak: The most intense peak (base peak) in the spectrum typically appears at m/z = 73. This corresponds to the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, formed by the cleavage of the Si-N bond.[19]

-

Other Fragments: Other significant fragments include ions at m/z = 58 and m/z = 44, which can be attributed to fragments containing the dimethylamino moiety.

| m/z | Proposed Fragment Ion | Identity |

| 117 | [C₅H₁₅NSi]⁺ | Molecular Ion (M⁺) |

| 102 | [C₄H₁₂NSi]⁺ | [M - CH₃]⁺ |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ (Base Peak) |

| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ |

| 44 | [C₂H₆N]⁺ | [N(CH₃)₂]⁺ |

| (Data sourced from NIST Mass Spectrometry Data Center)[17] |

The fragmentation pattern is a highly reliable fingerprint. The presence of the molecular ion at m/z 117 and the base peak at m/z 73 provides a self-validating system for identifying the compound.[20][21]

Experimental Protocol: MS Analysis of a Volatile Liquid

(Dimethylamino)trimethylsilane is a volatile liquid, making it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or direct injection.

Methodology (Direct Injection):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a volatile, dry organic solvent like hexane or dichloromethane.

-

Inert Transfer: Use a gas-tight syringe to draw up the sample solution. To prevent premature evaporation or exposure to air, draw a small plug of clean solvent into the syringe before and after the sample aliquot.

-

Injection: The sample is injected directly into the mass spectrometer via a heated injection port or a specialized cold inlet system designed for volatile and sensitive compounds.[22]

-

Ionization and Analysis: The vaporized sample enters the ion source, where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by the mass analyzer and detected.

Workflow for Volatile Sample MS Analysis

Caption: General workflow for direct injection MS analysis of a volatile liquid.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a comprehensive and corroborative characterization of (Dimethylamino)trimethylsilane.

| Technique | Key Feature | Observed Value(s) |

| ¹H NMR | Chemical Shifts (δ) | ~0.1 ppm (s, 9H); ~2.3 ppm (s, 6H) |

| ¹³C NMR | Chemical Shifts (δ) | ~1.0 ppm; ~38.0 ppm |

| IR | Si-N Stretch (ν) | ~940 cm⁻¹ |

| MS | Molecular Ion (m/z) | 117 |

| MS | Base Peak (m/z) | 73 ([Si(CH₃)₃]⁺) |

Conclusion

The spectroscopic analysis of (Dimethylamino)trimethylsilane is straightforward yet requires meticulous experimental technique due to the compound's sensitivity to moisture. ¹H and ¹³C NMR spectroscopy definitively establish the molecular structure and proton/carbon ratio. Infrared spectroscopy provides rapid confirmation of the critical Si-N bond and the absence of hydrolysis byproducts. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint, with the [Si(CH₃)₃]⁺ ion at m/z 73 serving as a powerful diagnostic marker. Together, these techniques form a robust analytical workflow for researchers and drug development professionals to ensure the identity, purity, and integrity of this vital synthetic reagent.

References

-

University of California, Davis. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]

-

Fawcett, S. E., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments. [Link]

-

ResearchGate. Peak frequency of the Si–N stretching mode. [Link]

-

University of Toronto. Preparing NMR Samples on a Schlenk Line. [Link]

-

University of California, Davis. (2024). 6.1: Preparing NMR Samples on a Schlenk Line. Chemistry LibreTexts. [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

-

PubChem. (Diethylamino)trimethylsilane. National Center for Biotechnology Information. [Link]

-

Neilson Lab. The Manipulation of Air-Sensitive Compounds. [Link]

-

National Institute of Standards and Technology. Hexamethyldisilazane. NIST Chemistry WebBook. [Link]

-

Kind, T., et al. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. PubMed Central, National Institutes of Health. [Link]

-

Reddit. (2015). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry. [Link]

-

bioRxiv. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. [Link]

-

Ye, S., et al. (2016). Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors. PubMed, National Institutes of Health. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Fountainhead Press. Determining the Molar Mass of a Volatile Liquid. [Link]

-

National Institute of Standards and Technology. Hexamethyldisilazane. NIST Chemistry WebBook. [Link]

-

ResearchGate. FTIR absorption spectra of Si-N, Si-H and N-H stretching mode. [Link]

-

YouTube. (2015). NMR basics - peak size, downfield shifting, splitting, TMS and examples. [Link]

-

JoVE. (2022). Analysis Of Volatile & Oxidation Sensitive Compounds Using Cold Inlet System. [Link]

-

Semantic Scholar. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]

-

PubMed Central. (2018). Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

MhChem. “Molar Mass of a Volatile Liquid” Lab Instructions. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

-

Gelest, Inc. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE. [Link]

-

National Institute of Standards and Technology. Dimethylamine, TMS derivative. NIST Chemistry WebBook. [Link]

-

University of California, Davis. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

UCL Discovery. (2013). An NMR investigation of the structure-function characteristics of the Pseudomonas aeruginosa dimethylarginine dimethylaminohydrolase. [Link]

-

ChemBK. Dimethylamino trimethylsilane. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde. [Link]

-

Chegg. NMR spectrum and a labelled molecular structure of 1-N,N'-dimethylamino-2-butanone. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). [Link]

-

SpectraBase. DIMETHYLAMINO-TRIMETHYLSILAN - Optional[MS (GC)] - Spectrum. [Link]

-

ChemBK. (DIMETHYLAMINO)TRIMETHYLSILANE. [Link]

Sources

- 1. CAS 2083-91-2: (Dimethylamino)trimethylsilane | CymitQuimica [cymitquimica.com]

- 2. N-(Trimethylsilyl)dimethylamine | 2083-91-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound(2083-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(2083-91-2) 13C NMR [m.chemicalbook.com]

- 9. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. gelest.com [gelest.com]

- 16. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]

- 17. Dimethylamine, TMS derivative [webbook.nist.gov]

- 18. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

A Technical Guide to the Physical Properties of N,N-Dimethyltrimethylsilylamine for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N,N-Dimethyltrimethylsilylamine

This compound, systematically known as N-methyl-N-trimethylsilylmethanamine, is an organosilicon compound with significant utility in synthetic organic chemistry.[1] Identified by the CAS Number 2083-91-2, this compound is a versatile silylating agent, primarily used to introduce a trimethylsilyl (TMS) group onto substrates with active hydrogens, such as alcohols, amines, and carboxylic acids.[2][3][4] This derivatization enhances the volatility and thermal stability of the parent molecules, a critical step for analytical techniques like gas chromatography (GC).[5] Its molecular formula is C₅H₁₅NSi, and it is also commonly referred to by synonyms including (Dimethylamino)trimethylsilane and TMSDMA.[1][6][7]

This guide provides an in-depth examination of two key physical properties of this compound—boiling point and density. A thorough understanding of these characteristics is fundamental for its safe handling, application in controlled chemical synthesis, and for the design and optimization of reaction parameters in research and development settings.

Core Physical Properties: Boiling Point and Density

The physical state of this compound under standard laboratory conditions is a clear, colorless to pale yellow liquid.[6][8] Its physical properties are critical for predicting its behavior during reactions, purification, and storage.

Boiling Point

The boiling point is a crucial parameter, indicating the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For this compound, the boiling point is consistently reported at 84 °C under standard atmospheric pressure.[6] Other sources report a narrow range of 85-86 °C.[2][4][9] This relatively low boiling point necessitates careful handling to prevent loss due to evaporation and indicates that vacuum distillation can be performed at significantly lower temperatures, which is advantageous for thermally sensitive applications.

Density

Density, the mass per unit volume, is essential for accurate measurements and for understanding the compound's miscibility and layering behavior with other solvents. The most frequently cited density for this compound is 0.732 g/mL at 25 °C .[6][8] Minor variations in reported values, such as 0.741 g/mL and 0.75 g/mL, may exist depending on the purity and the precise measurement temperature.[2][4]

Data Summary

For ease of reference, the key physical properties are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 84 - 86 °C | Atmospheric Pressure | [2][4][6][9] |

| Density | 0.732 g/mL | 25 °C | [6][8] |

Experimental Determination of Physical Properties

To ensure the quality and identity of this compound in a laboratory setting, experimental verification of its physical properties is often required. The following protocols are designed to be self-validating and are grounded in established chemical principles.

Protocol for Boiling Point Determination via Distillation

This method is suitable for determining the boiling point of a sufficient quantity of the liquid and simultaneously serves as a purification step.

Causality: The principle relies on heating the liquid to its boiling point, where a dynamic equilibrium exists between the liquid and vapor phases. The temperature of the vapor in equilibrium with the boiling liquid, at a constant pressure, is the boiling point. Using a calibrated thermometer placed correctly in the distillation apparatus ensures an accurate reading of this equilibrium temperature.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size, a distillation head (Claisen adapter), a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a volume of this compound (e.g., 10-20 mL) into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is distilling, not the superheated liquid.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow, steady distillation rate (approximately 1-2 drops per second).

-

Data Collection: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. A stable temperature reading during the collection of the bulk of the distillate indicates the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for ultimate precision.

Protocol for Density Determination using a Pycnometer

A pycnometer (specific gravity bottle) offers a highly accurate method for determining the density of a liquid by precisely measuring a known volume of it.

Causality: The principle is based on determining the mass of a specific, accurately known volume of the liquid. By first calibrating the pycnometer's volume with a reference substance of known density (e.g., deionized water) at a specific temperature, the density of the sample liquid can be calculated with high precision under the same conditions.

Step-by-Step Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

-

Tare Mass: Accurately weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to 25.0 °C. Allow it to equilibrate for at least 20 minutes.

-

Final Mass Measurement: Carefully wipe dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer plus the liquid (m₂).

-

Calculation: The mass of the this compound is (m₂ - m₁). The density (ρ) is calculated by dividing the mass of the liquid by the calibrated volume (V) of the pycnometer: ρ = (m₂ - m₁)/V.

Visualization of Experimental Workflow

The logical flow for the experimental characterization of this compound's physical properties can be visualized as follows.

Caption: Workflow for the characterization of physical properties.

Conclusion

The boiling point (84-86 °C) and density (~0.732 g/mL at 25 °C) of this compound are foundational physical constants that directly influence its handling, storage, and application in a research environment. The experimental protocols detailed herein provide a framework for the reliable, in-house verification of these properties, ensuring both the integrity of the material and the precision of subsequent experimental work. For professionals in drug development and chemical synthesis, a firm grasp of these parameters is indispensable for achieving reproducible and predictable outcomes.

References

-

PubChem. Hexamethyldisilazane. National Center for Biotechnology Information. [Link]

-

Wonik Materials North America. N, N-Dimethyltrimethylsilylamine (TMSDMA). [Link]

-

GLindia Chemicals. HMDS - Hexamethyldisilazane CAS 999-97-3. [Link]

-

LookChem. HMDS/ Hexamethyldisilazane. [Link]

-

Ataman Kimya. HEXAMETHYLDISILAZANE (HMDS). [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. HEXAMETHYLDISILAZANE (HMDS). [Link]

-

Stenutz. This compound. [Link]

-

Gelest, Inc. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE. [Link]

-

ChemBK. This compound. [Link]

-

Cheméo. Chemical Properties of Hexamethyldisilazane (CAS 999-97-3). [Link]

-

Gelest, Inc. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE Safety Data Sheet. [Link]

-

Silsource. Supplier of HEXAMETHYLDISILAZANE. [Link]

-

PubChem. Pentamethylsilylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. Pentamethylsilylamine | C5H15NSi | CID 74965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]

- 3. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 7. CAS 2083-91-2: (Dimethylamino)trimethylsilane | CymitQuimica [cymitquimica.com]

- 8. This compound | 2083-91-2 [chemicalbook.com]

- 9. This compound [stenutz.eu]

N,N-Dimethyltrimethylsilylamine CAS number 2083-91-2

An In-Depth Technical Guide to N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2): A Versatile Reagent for Synthesis and Analysis

Introduction

This compound (CAS 2083-91-2), also known as (Dimethylamino)trimethylsilane or TMSDMA, is a versatile organosilicon compound with significant utility in modern chemical research and development.[1] Its unique reactivity profile, stemming from the interplay between a nucleophilic nitrogen center and an electrophilic silicon atom, makes it an invaluable tool for organic chemists, materials scientists, and analytical professionals.[2] This guide provides an in-depth exploration of its properties, synthesis, mechanisms, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into not just the "how" but the "why" of its application, grounding protocols in mechanistic understanding to ensure robust and reproducible outcomes.

Core Properties and Safety Profile

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its effective and safe utilization. This compound is a moisture-sensitive, flammable, and corrosive liquid, demanding careful handling under anhydrous conditions.[3][4][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and process scale-up.

| Property | Value | Source(s) |

| CAS Number | 2083-91-2 | [4] |

| Molecular Formula | C₅H₁₅NSi | [5] |

| Molecular Weight | 117.27 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 84-86 °C | [5][6] |

| Density | 0.732 - 0.741 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.397 | [5][6] |

| Flash Point | -12 °C (10.4 °F) - closed cup | |

| Sensitivity | Moisture Sensitive | [4][5] |

Safety, Handling, and Storage

As a Senior Application Scientist, the paramount importance of safety cannot be overstated. This compound is classified as a flammable liquid (Hazard Class 3) and a corrosive substance (Subsidiary Hazard Class 8).[3] It causes severe skin burns and eye damage and reacts with water, releasing flammable gases.[7]

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., Nitrile rubber, Viton®), tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[4][7] Use only non-sparking tools and ensure all equipment is electrically grounded to prevent static discharge.[3][8]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[3][8] Keep away from sources of ignition, heat, strong acids, and oxidizing agents.[3]

-

Spills & Disposal: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill using inert absorbent material.[3] Do not use water. Waste must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[8]

The Chemistry of this compound: Synthesis & Reactivity

The utility of this reagent is a direct consequence of its molecular architecture. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic character, while the silicon atom, bonded to the more electronegative nitrogen, acts as an electrophilic center.[2]

Synthesis

This compound is typically synthesized via the reaction of trimethylchlorosilane (TMCS) with dimethylamine.[5] The reaction produces the desired product along with dimethylamine hydrochloride as a byproduct.

(CH₃)₃SiCl + 2 (CH₃)₂NH → (CH₃)₃SiN(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Research has shown that this synthesis can be optimized to achieve high yields. For instance, using 1,2,4-trimethylbenzene as a solvent and a catalytic amount of trimethylmethoxysilane at 30°C can produce yields over 90% after purification.[9]

Mechanism of Silylation: A Superior Protecting Group Strategy

The primary application of this compound is as a silylating agent, particularly for the protection of alcohols to form trimethylsilyl (TMS) ethers.[2][10] The generally accepted mechanism is a bimolecular nucleophilic substitution (Sɴ2-Si) at the silicon atom.[2]

The key advantage of this reagent over traditional methods like using trimethylchlorosilane with a tertiary amine base (e.g., triethylamine) lies in the nature of the byproduct. The reaction of an alcohol (R-OH) with this compound releases volatile, neutral dimethylamine.

R-OH + (CH₃)₃SiN(CH₃)₂ → R-O-Si(CH₃)₃ + HN(CH₃)₂ (g)

This volatile byproduct can be easily removed from the reaction mixture by evaporation or with a stream of inert gas, driving the equilibrium towards the product side. This avoids the formation of hydrochloride salts (e.g., Et₃N·HCl), which often require an aqueous workup for removal—a step that could prematurely cleave the newly formed, labile TMS ether.[11] This makes the protocol self-validating and simplifies purification.

Caption: Sɴ2-Si mechanism for alcohol silylation.

Function as a Non-Nucleophilic Base

With a predicted pKa of its conjugate acid around 10.77, this compound can function as a moderately strong, sterically hindered base.[2] Its bulkiness prevents it from acting as a nucleophile in many contexts where a simple amine might undergo side reactions like substitution or addition.[12][13] This makes it a useful alternative to bases like Hünig's base (DIPEA) for promoting eliminations or other base-mediated reactions where proton abstraction is the desired outcome without nucleophilic interference.[14]

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent across multiple stages of research and development, from synthesis to analysis.

Protocol: Silylation of a Primary Alcohol for Protection

This protocol describes a general, non-aqueous procedure for protecting a primary alcohol, a common step in multi-step organic synthesis.

Objective: To protect a primary alcohol as a trimethylsilyl (TMS) ether to prevent its reaction in a subsequent synthetic step.

Materials:

-

Primary alcohol substrate

-

This compound (CAS 2083-91-2)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware, oven-dried

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent (e.g., 0.5 M concentration).

-

Reagent Addition: To the stirred solution at room temperature, add this compound (1.1 - 1.5 eq) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup (Non-Aqueous): Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent, excess reagent, and the volatile dimethylamine byproduct.

-

Purification: The crude TMS ether is often pure enough for the next step. If necessary, it can be purified by distillation or flash chromatography on silica gel (note: silica can sometimes cleave TMS ethers; deactivating the silica with a small amount of triethylamine in the eluent may be necessary).

Caption: Experimental workflow for alcohol protection.

Protocol: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Many polar compounds, including drugs, metabolites, and natural products, are not volatile enough for GC-MS analysis. Silylation is a standard derivatization technique to increase volatility and thermal stability.[15][16]

Objective: To derivatize a polar analyte in a dried sample extract to make it amenable to GC-MS analysis.

Materials:

-

Dried sample extract containing the polar analyte(s)

-

This compound (CAS 2083-91-2)

-

Anhydrous derivatization solvent (e.g., Pyridine, Acetonitrile)

-

GC vial with insert

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample extract is completely dry, as water will consume the reagent.[17] This is a critical step.

-

Reconstitution: Add a small, precise volume of anhydrous solvent (e.g., 50 µL) to the dried extract.

-

Derivatization: Add an excess of this compound (e.g., 50 µL) to the reconstituted sample in the GC vial.

-

Reaction: Cap the vial tightly and heat at 60-80 °C for 15-30 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Caption: Workflow for GC-MS sample derivatization.

Precursor for Specialized Reagents in Drug Development

Beyond its direct use, this compound is a key starting material for other critical reagents.[2]

-

Nucleoside Phosphoramidites: It is used in the synthesis of phosphoramidites, which are the fundamental building blocks for the automated synthesis of oligonucleotides, a cornerstone of modern therapeutics and diagnostics.[5][18]

-

Fluorinating Agents: It is a reactant in the preparation of (Dimethylamino)sulfur trifluoride (Me-DAST), a deoxofluorinating agent used to convert alcohols to alkyl fluorides, a common transformation in medicinal chemistry to modulate drug properties.[19]

-

Trifluoromethylation Reagents: It can be used to prepare adducts that serve as effective reagents for nucleophilic trifluoromethylation, introducing the crucial -CF₃ group into molecules.[1]

Applications in Materials Science and Surface Chemistry

In materials science, this compound is used for the chemical modification of surfaces. Specifically, it can silylate silicon oxide surfaces by reacting with surface silanol (Si-OH) groups. This process effectively caps these reactive sites, rendering the surface more hydrophobic and passivated. This technique is particularly relevant in the semiconductor industry for area-selective atomic layer deposition (ALD), where blocking nucleation on one surface allows for selective film growth on another.[20] Both gas-phase and liquid-phase silylation methods have been shown to be effective.[20]

Conclusion

This compound is far more than a simple silylating agent. Its well-defined reactivity, the practical advantages of its volatile byproduct, and its dual role as a non-nucleophilic base make it a powerful and versatile tool in the modern laboratory. For scientists in drug discovery, process development, and analytical sciences, a comprehensive understanding of this reagent's properties and protocols allows for more efficient, cleaner, and robust chemical transformations. From protecting sensitive functional groups in complex syntheses to enabling the analysis of non-volatile drugs and metabolites, this compound continues to be a reagent of choice for tackling diverse chemical challenges.

References

- Benchchem. (n.d.). This compound | 2083-91-2.

- Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - this compound.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - this compound.

- Fluka. (n.d.). Silylation Overview.

- ChemicalBook. (2025, June 26). This compound | 2083-91-2.

- Fine Chemical Industry. (2014, May 4). Synthesis and Characterization of N, N-dimethyltrimethylsilylamine.

- ChemicalBook. (2025, June 28). Chemical Safety Data Sheet MSDS / SDS - this compound.

- GTI Laboratory Supplies. (n.d.). This compound, 98.2%, for silylation, Certified® 25g.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates.

- Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.

- BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.

- Gelest. (n.d.). General Silylation Procedures.

- ResearchGate. (2025, August 6). Monofunctional (Dimethylamino)silane as Silylating Agent.

- Wikipedia. (n.d.). Silylation.

- ACS Publications. (2025, May 7). Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition (ALD) on Silicon Oxide Substrates.

- Wikipedia. (n.d.). Non-nucleophilic base.

- lookchem. (n.d.). Cas 2083-91-2,this compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Grokipedia. (n.d.). Non-nucleophilic base.

- Benchchem. (n.d.). A Researcher's Guide to Non-Nucleophilic Bases: Alternatives to 2,2,6,6-Tetramethylpiperidine in Organic Synthesis.

- Benchchem. (n.d.). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.

- Gelest, Inc. (n.d.). (N,N-DIMETHYLAMINO)TRIMETHYLSILANE.

Sources

- 1. N,N-二甲基三甲基硅胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.ca [fishersci.ca]

- 5. This compound | 2083-91-2 [chemicalbook.com]

- 6. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and Characterization of N, N-dimethyltrimethylsilylamine [finechemicals.com.cn]

- 10. Silylation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. thescipub.com [thescipub.com]

- 16. nbinno.com [nbinno.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. lookchem.com [lookchem.com]

- 19. This compound 97 2083-91-2 [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

Introduction: The Indispensable Role of Silylation and the Power of Aminosilanes

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyltrimethylsilylamine in Silylation Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and analytical science, silylation stands as a cornerstone transformation. This process, the introduction of a silyl group (commonly trimethylsilyl, TMS) into a molecule, is critical for protecting reactive functional groups during complex syntheses and for enhancing the volatility and thermal stability of polar analytes for techniques like gas chromatography (GC).[1][2][3] Among the arsenal of silylating agents, this compound (TMSDMA) emerges as a particularly potent and versatile reagent.[4][5] Its unique reactivity profile, driven by the interplay between its electrophilic silicon center and the nature of its dimethylamino leaving group, allows for efficient silylation under mild conditions.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of how TMSDMA functions. We will explore the causality behind its reactivity, the kinetics that govern its transformations, and the practical considerations that enable its successful application in both synthesis and analysis.

Core Physicochemical Characteristics of TMSDMA

The reactivity of TMSDMA is a direct consequence of its molecular structure and physical properties. The key to its function lies in the polarized silicon-nitrogen (Si-N) bond, where the silicon atom is electrophilic and susceptible to nucleophilic attack.[4] The dimethylamino group is a relatively good leaving group, a factor that contributes to TMSDMA's high silylating potential.[4]

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₅NSi | [5] |

| Molecular Weight | 117.26 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6] |

| Boiling Point | 84 °C | [5][6] |

| Density | 0.732 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.397 | [5][6] |

| Key Feature | Moisture Sensitive | [5] |

Table 1: Key Physicochemical Properties of this compound (TMSDMA).

The high moisture sensitivity is a critical handling parameter; TMSDMA readily hydrolyzes upon contact with water, which would consume the reagent and interfere with the desired silylation reaction.[5]

The Core Mechanism: A Nucleophilic Substitution Pathway

The silylation of a substrate with an active hydrogen (such as an alcohol, amine, or carboxylic acid) by TMSDMA proceeds via a second-order nucleophilic substitution (S_N2) type mechanism at the silicon center.[1][7] The driving force is the high affinity of silicon for heteroatoms like oxygen.[4]

Step-by-Step Mechanistic Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen in an alcohol, R-OH) acts as the nucleophile. It attacks the electrophilic silicon atom of the TMSDMA molecule.[4]

-